molecular formula C14H17NO3 B1405571 Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate CAS No. 1427461-03-7

Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate

Cat. No.: B1405571
CAS No.: 1427461-03-7
M. Wt: 247.29 g/mol
InChI Key: JDGLYZYWUKMVJB-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Chemical Reactions Analysis

Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer or anti-inflammatory effects .

Properties

IUPAC Name

ethyl 2-butyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-5-6-13-15-11-8-7-10(9-12(11)18-13)14(16)17-4-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGLYZYWUKMVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223334
Record name 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427461-03-7
Record name 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427461-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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